2-(Oxetan-2-yl)morpholine
Overview
Description
2-(Oxetan-2-yl)morpholine is a heterocyclic compound that features both an oxetane ring and a morpholine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-yl)morpholine typically involves the formation of the oxetane ring followed by the introduction of the morpholine moiety. One common method is the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring. Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Petasis three-component coupling reaction, followed by intramolecular cyclization . This method allows for the efficient production of complex morpholine derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxetane or morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
2-(Oxetan-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: this compound derivatives have potential therapeutic applications, including as antiviral, antibacterial, or anticancer agents.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with molecular targets. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s activity and selectivity.
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom, similar to the oxetane ring but with nitrogen instead of oxygen.
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms, similar to the morpholine ring in 2-(Oxetan-2-yl)morpholine.
Oxetane: A four-membered ring containing one oxygen atom, similar to the oxetane ring in this compound.
Uniqueness: this compound is unique due to the combination of the oxetane and morpholine rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(oxetan-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-6(1)7-5-8-2-4-10-7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSYJUXDEMVBLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2CNCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856272 | |
Record name | 2-(Oxetan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166756-08-7 | |
Record name | 2-(Oxetan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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